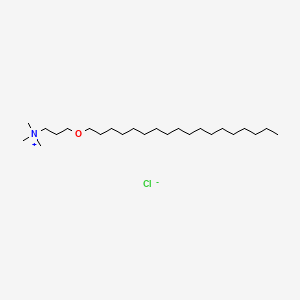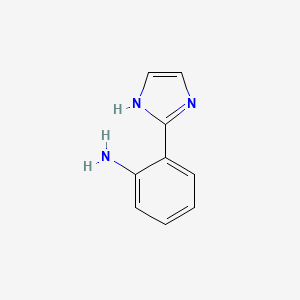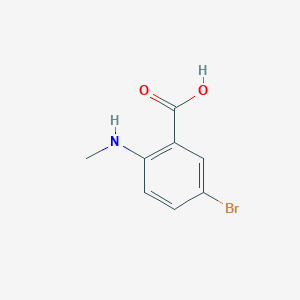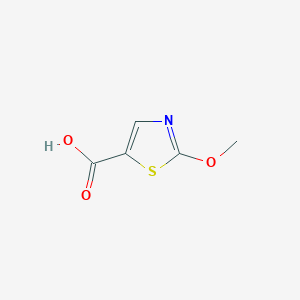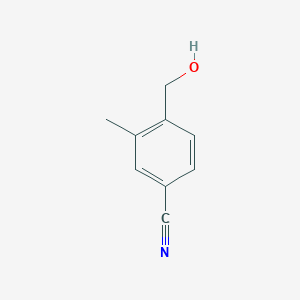
4-(羟甲基)-3-甲基苯甲腈
概述
描述
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials used, the type of chemical reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, etc.科学研究应用
转基因植物中的除草剂抗性4-(羟甲基)-3-甲基苯甲腈,通过与溴氧乙酰(植物中的光系统II抑制剂)的关系,在除草剂抗性中发挥作用。表达来自奥兹奈克细菌的基因的转基因烟草植物将溴氧乙酰转化为其主要代谢物,展示了通过植物中新型分解解毒基因获得除草剂抗性的方法 (Stalker, Mcbride, & Malyj, 1988)。
化妆品和食品防腐剂分析甲基4-羟基苯甲酸酯,与4-(羟甲基)-3-甲基苯甲腈相关的化合物,在化妆品、个人护理产品和食品防腐剂中用作抗微生物剂。研究分析了其晶体结构和分子间相互作用,有助于理解其药用活性 (Sharfalddin et al., 2020)。
癌症研究含有4-羟甲基苯甲腈的二茂铁(II)化合物对结肠直肠癌和三阴性乳腺癌细胞表现出强烈活性,表明其在癌症治疗应用中的潜力 (Pilon et al., 2020)。
生物降解研究与4-(羟甲基)-3-甲基苯甲腈密切相关的溴氧乙酰的研究包括其在各种条件下的厌氧生物降解性,有助于环境科学和了解这类化合物的生态影响 (Knight, Berman, & Häggblom, 2003)。
药理学和放射性药物4-(羟甲基)-3-甲基苯甲腈的衍生物已被用于药理学中作为选择性5-羟色胺受体激动剂,并用于放射性药物的制备低分子量化合物,展示了其在医学应用中的多功能性 (Kristensen, Märcher-Rørsted, & Nykodemová, 2021)。
安全和危害
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
未来方向
Future directions could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
I hope this general information is helpful! If you have a specific compound or topic in mind, feel free to ask.
属性
IUPAC Name |
4-(hydroxymethyl)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZOFOJIGRTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592838 | |
| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-methylbenzonitrile | |
CAS RN |
227094-07-7 | |
| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

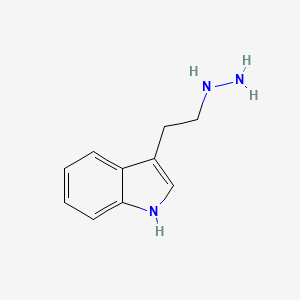

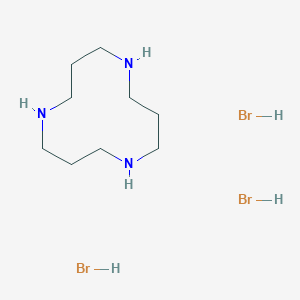
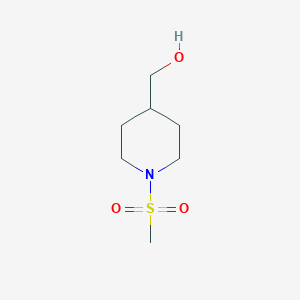
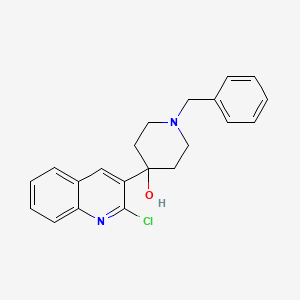
![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)
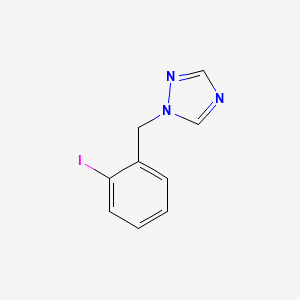
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)
![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)
